molecular formula C14H9F3N2O B8162715 3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162715
M. Wt: 278.23 g/mol
InChI Key: PVWQZCBGMKTEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core with an amino group, a trifluoromethoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3’-(difluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-(methoxy)-[1,1’-biphenyl]-2-carbonitrile

Uniqueness

3-Amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

2-amino-6-[3-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-10-4-1-3-9(7-10)11-5-2-6-13(19)12(11)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWQZCBGMKTEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.